molecular formula C18H22O3 B1249373 3beta,12-Dihydroxy-13-methyl-5,8,11,13-podocarpatetraene-7-one

3beta,12-Dihydroxy-13-methyl-5,8,11,13-podocarpatetraene-7-one

Cat. No.: B1249373
M. Wt: 286.4 g/mol
InChI Key: XKTPGZPMUGPQQP-FUHWJXTLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta,12-dihydroxy-13-methyl-5,8,11,13-podocarpatetraene-7-one is a diterpenoid that is podocarpa-5,8,11,13-tetraen-7-one substituted by hydroxy groups at positions 3 and 12 and a methyl group at position 13 (the 3beta stereoisomer). Isolated from Securinega suffruticosa, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is an enone, a carbotricyclic compound, a secondary alcohol, a member of phenols, a diterpenoid and an aromatic ketone.

Scientific Research Applications

Cytotoxic Activity Against Cancer Cell Lines

Research has demonstrated that 3beta,12-Dihydroxy-13-methyl-5,8,11,13-podocarpatetraene-7-one exhibits cytotoxic activity against various human cancer cell lines. This compound, along with other podocarpane-type diterpenoids, was isolated from the callus of Securinega suffruticosa and shown to be effective against A549, BEL 7402, BGC-823, HCT-8, and A2780 cancer cell lines (Yuan et al., 2005).

Potential in Antifungal Applications

In a study on Hugonia castaneifolia, diterpenoids including 12-hydroxy-13-methylpodocarpa-8,11,13-trien-3-one, which shares a similar structure with this compound, were identified as antifungal constituents. These compounds showed activity against Anopheles gambiae mosquito larvae, suggesting potential use in antifungal applications (Baraza et al., 2008).

Chemical Synthesis and Rearrangements

Various studies have focused on the chemical synthesis and structural elucidation of podocarpane-type diterpenoids. These studies provide insights into the molecular structure and potential chemical modifications of compounds like this compound. For instance, research on the rearrangement of related compounds using aluminum chloride and other catalysts reveals the complexity and versatility of these diterpenoids in chemical synthesis (Akita & Tahara, 1975).

Isolation from Plant Sources

Studies have also been conducted on the isolation of podocarpane-type diterpenoids from various plant sources. This research is crucial for understanding the natural occurrence and potential extraction methods for compounds like this compound. Such knowledge is essential for further application in medicinal chemistry and drug development (Kuo & Chien, 2001).

Properties

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

(2S,4aS)-2,6-dihydroxy-1,1,4a,7-tetramethyl-3,4-dihydro-2H-phenanthren-9-one

InChI

InChI=1S/C18H22O3/c1-10-7-11-12(8-13(10)19)18(4)6-5-16(21)17(2,3)15(18)9-14(11)20/h7-9,16,19,21H,5-6H2,1-4H3/t16-,18+/m0/s1

InChI Key

XKTPGZPMUGPQQP-FUHWJXTLSA-N

Isomeric SMILES

CC1=CC2=C(C=C1O)[C@]3(CC[C@@H](C(C3=CC2=O)(C)C)O)C

Canonical SMILES

CC1=CC2=C(C=C1O)C3(CCC(C(C3=CC2=O)(C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta,12-Dihydroxy-13-methyl-5,8,11,13-podocarpatetraene-7-one
Reactant of Route 2
3beta,12-Dihydroxy-13-methyl-5,8,11,13-podocarpatetraene-7-one
Reactant of Route 3
3beta,12-Dihydroxy-13-methyl-5,8,11,13-podocarpatetraene-7-one
Reactant of Route 4
3beta,12-Dihydroxy-13-methyl-5,8,11,13-podocarpatetraene-7-one
Reactant of Route 5
3beta,12-Dihydroxy-13-methyl-5,8,11,13-podocarpatetraene-7-one
Reactant of Route 6
3beta,12-Dihydroxy-13-methyl-5,8,11,13-podocarpatetraene-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.